1-Fluoro-2-(4-iodophenoxy)benzene
Description
1-Fluoro-2-(4-iodophenoxy)benzene (C₁₂H₈FIO, molecular weight ~314.05 g/mol) is a halogenated aromatic ether characterized by a fluorine substituent at position 1 and a para-iodinated phenoxy group at position 2 of the benzene ring. Its structure combines electron-withdrawing (fluorine) and bulky, polarizable (iodine) substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H8FIO |
|---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
1-fluoro-2-(4-iodophenoxy)benzene |
InChI |
InChI=1S/C12H8FIO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H |
InChI Key |
GLYKGXTUVCSWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-fluoro-2-(4-iodophenoxy)benzene with five analogous compounds, highlighting key differences in substituents, molecular weight, and properties:
Reactivity and Stability
- Electrophilic Substitution: The fluorine atom deactivates the benzene ring, directing incoming electrophiles to the meta position. The iodine in the phenoxy group, however, can act as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to brominated analogs .
- Thermal Stability: Iodoaromatics are generally less stable than fluoro- or chloro-derivatives due to weaker C–I bonds. The target compound may require storage at low temperatures (e.g., 4°C), as seen in 1-chloro-2-(4-iodophenoxy)benzene .
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